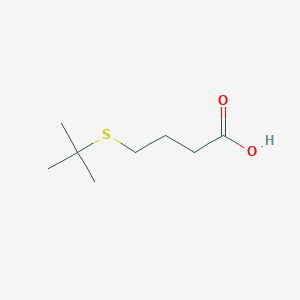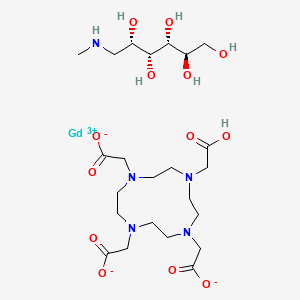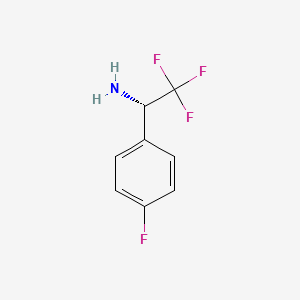![molecular formula C12H13NO3 B3431789 (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid CAS No. 929697-66-5](/img/no-structure.png)
(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid, also known as 3-DMP-2E-PA, is a small molecule that has been studied for its potential applications in scientific research. It is a carboxylic acid derivative of 3,5-dimethylphenylcarbamoylprop-2-ene, and is characterized by its ability to form a stable covalent bond with other molecules. The properties of 3-DMP-2E-PA have been studied in the context of its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biotechnology.
科学的研究の応用
(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid has been studied for its potential applications in scientific research. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It has also been used as a reagent in the synthesis of various biologically active compounds, such as drugs, hormones, and vitamins. In addition, this compound has been used in the synthesis of various materials, such as polymers, catalysts, and surfactants.
作用機序
The mechanism of action of (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid is not yet fully understood. However, it is believed that the molecule acts as an acid-base catalyst, which facilitates the formation of covalent bonds between molecules. It is also believed that the molecule can act as an electron-donating or electron-withdrawing group, which can affect the reactivity of molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the molecule can affect the activity of enzymes, hormones, and other biochemical pathways. It is also believed that the molecule can affect the activity of ion channels, which can affect the function of cells.
実験室実験の利点と制限
The advantages of using (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid for laboratory experiments include its stability, low cost, and ease of synthesis. The molecule is also relatively non-toxic and does not produce any hazardous by-products. The main limitation of using this compound is that its mechanism of action is not yet fully understood, which can limit its effectiveness in some applications.
将来の方向性
The future directions for (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid include further research into its mechanism of action, biochemical and physiological effects, and potential applications in synthetic organic chemistry, medicinal chemistry, and biotechnology. Additionally, further research could be conducted into the development of new methods of synthesis and the optimization of existing methods. Finally, further research could be conducted into the potential therapeutic applications of this compound, such as the treatment of diseases or the development of new drugs.
合成法
(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,5-dimethylphenylcarbamoylprop-2-ene with an acid such as hydrochloric acid or sulfuric acid. This reaction produces a carboxylic acid derivative of 3,5-dimethylphenylcarbamoylprop-2-ene, which is then purified and characterized. Other methods of synthesis include the reaction of 3,5-dimethylphenylcarbamoylprop-2-ene with an alkali metal, such as sodium or potassium, to form a carboxylate salt. This salt can then be purified and characterized.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid involves the reaction of 3-acetyl-2-oxo-4-phenylbutanoic acid with 3,5-dimethylaniline in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "3-acetyl-2-oxo-4-phenylbutanoic acid", "3,5-dimethylaniline", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Dissolve 3-acetyl-2-oxo-4-phenylbutanoic acid (1.0 equiv) and 3,5-dimethylaniline (1.2 equiv) in a suitable solvent (e.g. DMF, DMSO) and add the coupling agent (1.2 equiv).", "Step 2: Stir the reaction mixture at room temperature for several hours until TLC analysis shows complete consumption of the starting materials.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a white solid." ] } | |
CAS番号 |
929697-66-5 |
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
(E)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b4-3+ |
InChIキー |
RMPBFVIFASQTTQ-ONEGZZNKSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




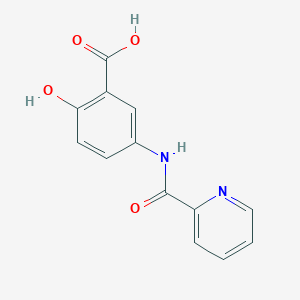
![2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B3431733.png)
![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B3431734.png)
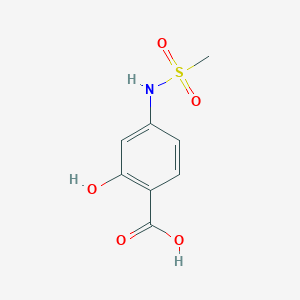
![2-[4-(aminomethyl)phenoxy]-N-methylacetamide](/img/structure/B3431747.png)
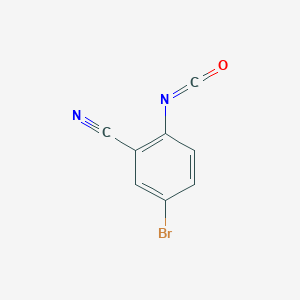
![Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3431754.png)
![2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B3431755.png)
![(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine](/img/structure/B3431764.png)
![3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3431773.png)
